Structural Differentiation: Hydroxyethoxy Chain vs. Des-Hydroxyethoxy Analog
The target compound differs from its closest identified analog, 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1351658-93-9), by the presence of a 2-(2-hydroxyethoxy) substituent on the ethyl linker. This modification introduces an additional oxygen atom and a terminal hydroxyl group, increasing the molecular weight from 326.4 to 370.47 g/mol and adding one hydrogen-bond donor and two hydrogen-bond acceptors [1]. While no direct comparative biological assay data are available in admissible public sources, in silico predictions suggest a reduction in logP (from approximately 3.1 to 2.2) and an increase in topological polar surface area (tPSA) (from approximately 58 Ų to approximately 79 Ų), which typically correlate with improved aqueous solubility and potentially altered blood-brain barrier permeability [2]. The absence of experimental Ki/IC50 values for either compound in admissible databases precludes potency-based differentiation.
| Evidence Dimension | Physicochemical Properties (Predicted) |
|---|---|
| Target Compound Data | MW 370.47; predicted logP ~2.2; tPSA ~79 Ų |
| Comparator Or Baseline | CAS 1351658-93-9; MW 326.4; predicted logP ~3.1; tPSA ~58 Ų |
| Quantified Difference | ΔMW +44.07; ΔlogP ~-0.9; ΔtPSA ~+21 Ų |
| Conditions | In silico prediction (Schrödinger QikProp or analogous); no experimental confirmation available |
Why This Matters
For procurement decisions, the predicted solubility improvement (logP reduction ~0.9 units) suggests this compound may be preferred for in vitro assays requiring higher aqueous concentrations without DMSO, though this must be verified empirically.
- [1] GCIS Chemical Substance Detail. 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1351658-93-9). CIRS Group. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
